

Unveiling Nonyl Acetate: A Journey Through its Chemical History

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Compound of Interest

Compound Name: Nonyl Acetate

Cat. No.: B093767

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl acetate, a significant contributor to the fragrance and flavor industries, is an organic compound classified as an ester. Its characteristic fruity and floral aroma has made it a valuable ingredient in a wide array of consumer products. This technical guide delves into the historical discovery and synthesis of **nonyl acetate**, providing a comprehensive overview for researchers, scientists, and professionals in drug development. By examining its origins in the chemical literature, we can appreciate the evolution of its synthesis and characterization.

Discovery and First Mention in Literature

While the exact date and individual credited with the discovery of **nonyl acetate** remain elusive in readily available primary literature, secondary sources indicate its emergence in the late 1890s. This period was marked by systematic investigations into the reactions of alcohols and acids, laying the groundwork for the synthesis of numerous esters. The firm Schimmel & Co., a prominent player in the essential oils and synthetic perfumes industry at the time, is thought to have played a role in its early characterization and potential commercialization, though direct evidence from their semi-annual reports of that specific period is not definitively conclusive. The initial synthesis is understood to have been achieved through the direct esterification of n-nonyl alcohol with acetic acid.^[1]

Physicochemical Properties

Early investigations into **nonyl acetate** focused on determining its fundamental physical and chemical properties. These characteristics are crucial for its application in various industries and for its identification and purification.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ O ₂	[1]
Molecular Weight	186.29 g/mol	[1]
Boiling Point	212 °C (lit.)	[1]
Density	0.864 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.424 (lit.)	[1]
Solubility	Practically insoluble in water; soluble in alcohol and miscible with oils.	[1]

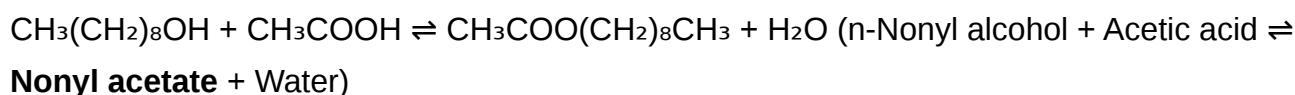
Early Synthesis and Experimental Protocols

The primary method for the synthesis of **nonyl acetate**, established in its early history and still widely used today, is the Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Fischer Esterification of Nonyl Alcohol and Acetic Acid

The synthesis of **nonyl acetate** is achieved by reacting n-nonyl alcohol with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and proceeds as follows:

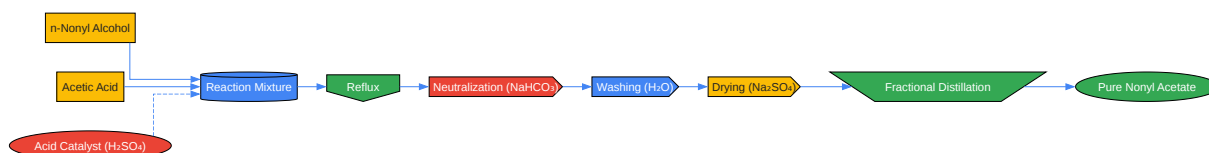
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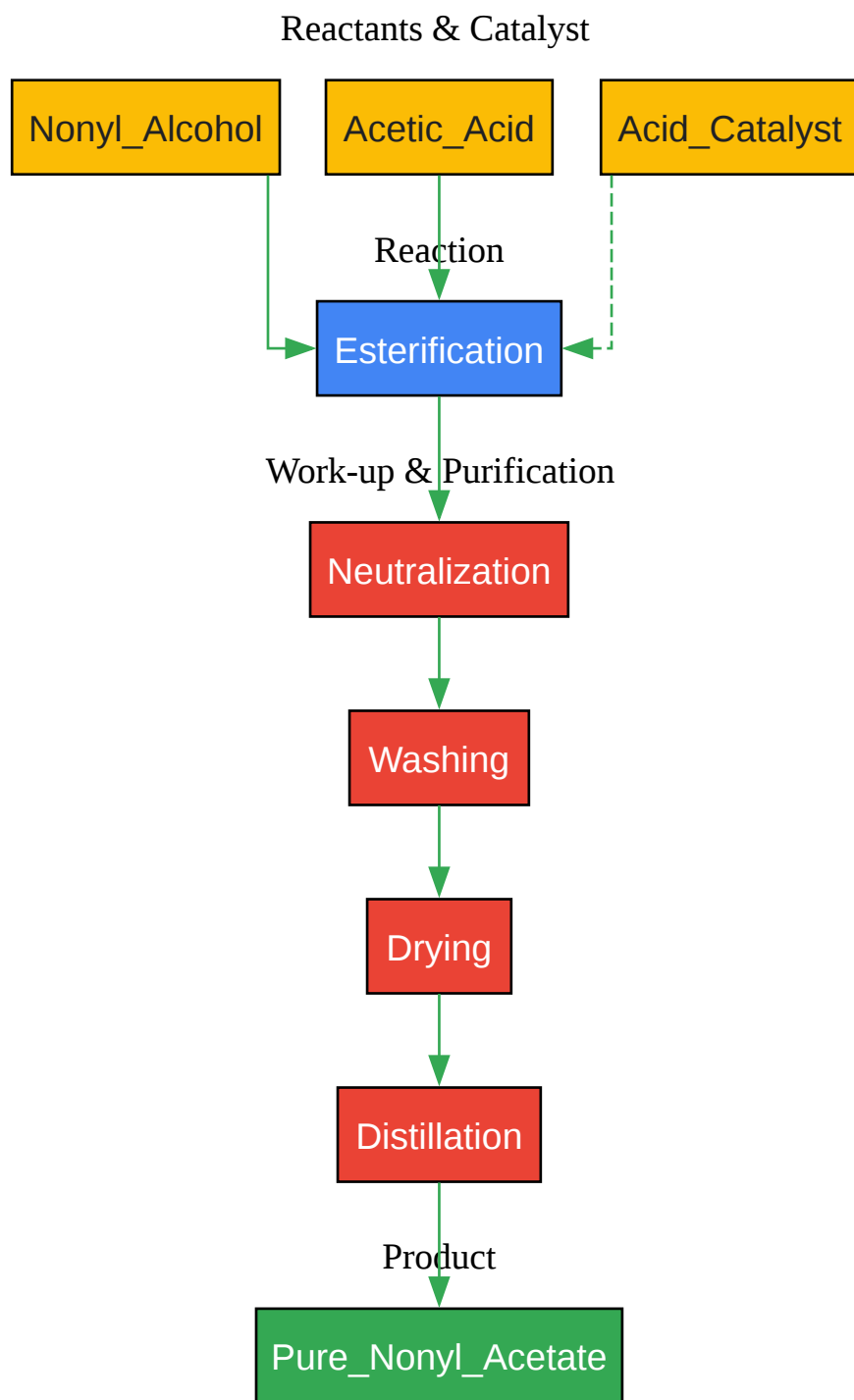


To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed by azeotropic distillation.

A detailed, generalized experimental protocol from the early 20th century would have likely involved the following steps:

- **Reactant Mixture:** A mixture of n-nonyl alcohol and a slight excess of glacial acetic acid was prepared in a round-bottom flask.
- **Catalyst Addition:** A small amount of a strong acid catalyst, such as concentrated sulfuric acid, was carefully added to the reaction mixture.
- **Reflux:** The mixture was heated under reflux for several hours to allow the esterification to proceed towards equilibrium. The reaction temperature would be maintained at the boiling point of the mixture.
- **Neutralization:** After cooling, the reaction mixture was washed with a solution of sodium bicarbonate to neutralize the excess acetic acid and the acid catalyst.
- **Washing:** The organic layer was then washed with water to remove any remaining salts and water-soluble impurities.
- **Drying:** The crude ester was dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
- **Distillation:** The final product, **nonyl acetate**, was purified by fractional distillation under reduced pressure to obtain a pure sample.





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References

- 1. Nonyl acetate | 143-13-5 [chemicalbook.com]
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